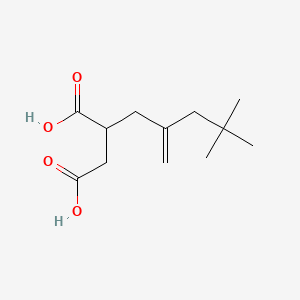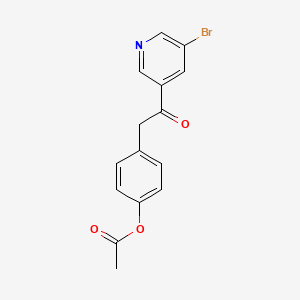![molecular formula C9H13N3O4 B13770907 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- CAS No. 68715-88-8](/img/structure/B13770907.png)
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C9H12N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, which is further connected to a 1,3-propanediol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced to 4-nitro-β-phenylethylamine, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- often involves large-scale chemical processes. These processes typically include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso derivatives, amino derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: This compound is structurally similar but lacks the additional amino group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another similar compound with slight variations in the functional groups.
Uniqueness
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
68715-88-8 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-(2-amino-4-nitroanilino)propane-1,3-diol |
InChI |
InChI=1S/C9H13N3O4/c10-8-3-7(12(15)16)1-2-9(8)11-6(4-13)5-14/h1-3,6,11,13-14H,4-5,10H2 |
Clave InChI |
NNVUKLWUEXAKSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
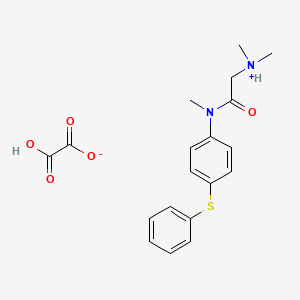
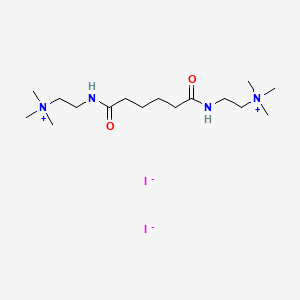
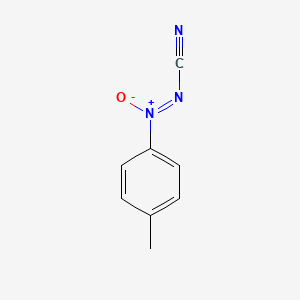

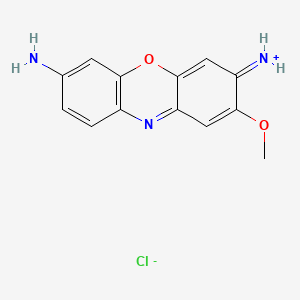
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
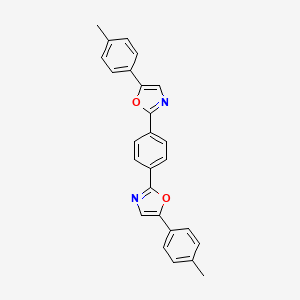
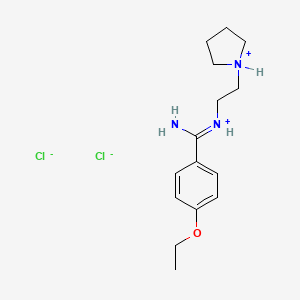

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
